2-Oxo-1,2-dihydropyridine-3-carbohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxo-1H-pyridine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-9-6(11)4-2-1-3-8-5(4)10/h1-3H,7H2,(H,8,10)(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZOCPJRXMUIQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00665597 | |
| Record name | 2-Oxo-1,2-dihydropyridine-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00665597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153336-74-4 | |
| Record name | 2-Oxo-1,2-dihydropyridine-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00665597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Derivatization Strategies for 2 Oxo 1,2 Dihydropyridine 3 Carbohydrazide
Multistep Reaction Sequences for Core Structure Synthesis
The synthesis of the 2-oxo-1,2-dihydropyridine-3-carbohydrazide core involves carefully designed multistep reaction sequences. These methods either build the carbohydrazide (B1668358) moiety onto a pre-formed pyridine (B92270) ring or construct the pyridine ring itself from acyclic precursors.
Synthesis from Ethyl 2-Oxo-1,2-dihydropyridine-3-carboxylate and Hydrazine (B178648) Derivatives
A common and direct method for the synthesis of carbohydrazides is the treatment of corresponding esters with hydrazine hydrate (B1144303). ajgreenchem.comajgreenchem.com This nucleophilic acyl substitution reaction is widely employed for its efficiency. In the context of the target compound, Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate serves as the starting ester.
The synthesis proceeds by refluxing the ethyl ester with hydrazine hydrate, often in an alcohol solvent such as ethanol (B145695). ajgreenchem.comnih.gov The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester group. This is followed by the elimination of an ethanol molecule, resulting in the formation of the stable this compound. The reaction is typically clean, and the desired product can often be isolated by simple filtration upon precipitation from the reaction mixture.
Approaches Utilizing Meldrum's Acid Derivatives and Active Methylene (B1212753) Nitriles for 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Formation
An alternative and versatile approach involves the initial synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are precursors to the final carbohydrazide. This method utilizes the high reactivity of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). mdpi.comsciforum.netresearchgate.net
The sequence begins with the reaction of Meldrum's acid with triethyl orthoformate and an amine, such as aniline, to form an enamino-1,3-diketone intermediate, for instance, 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione. mdpi.comsciforum.net This intermediate then undergoes a cyclocondensation reaction with an active methylene nitrile, such as cyanoacetamide or cyanothioacetamide, in the presence of a base like potassium hydroxide (B78521). mdpi.comresearchgate.net Subsequent acidification of the reaction mixture leads to the formation of the substituted 2-oxo-1,2-dihydropyridine-3-carboxylic acid ring system. mdpi.comsciforum.net The resulting carboxylic acid can then be converted to the carbohydrazide through standard procedures, such as esterification followed by hydrazinolysis.
| Starting Nitrile | Resulting Pyridine Product | Yield | Reference |
| Cyanothioacetamide | 5-Cyano-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 68% | mdpi.com |
| Cyanoacetamide | 6-Amino-5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 74% | mdpi.com |
N-Acyl Hydrazone Derivatization of this compound
The carbohydrazide functional group is a key platform for further molecular elaboration, most notably through the formation of N-acyl hydrazones. nih.gov These derivatives are synthesized via a condensation reaction between the terminal -NH2 group of the carbohydrazide and the carbonyl group of various aldehydes and ketones. ekb.egsemanticscholar.org This reaction introduces significant structural diversity and allows for the fine-tuning of the molecule's chemical properties.
Formation of Substituted Benzylidene and Ethylidene Derivatives
The reaction of this compound with substituted benzaldehydes is a common strategy to generate a library of benzylidene derivatives. nih.gov The condensation is typically carried out by refluxing the carbohydrazide with the desired aldehyde in a suitable solvent, often with a catalytic amount of acid. semanticscholar.org The resulting N'-benzylidene-2-oxo-1,2-dihydropyridine-3-carbohydrazides are characterized by the newly formed azomethine (–N=CH–) group. nih.gov
Similarly, ethylidene derivatives can be prepared using acetaldehyde (B116499) or its equivalents. The reactivity of the aldehyde or ketone partner dictates the reaction conditions required for efficient conversion. The formation of these derivatives is confirmed by spectroscopic methods, with the appearance of a characteristic signal for the azomethine proton in ¹H NMR spectra and a C=N stretching vibration in IR spectra. nih.govnih.gov
| Reactant | Resulting Derivative Type | General Structure of Hydrazone Moiety |
| Substituted Benzaldehyde | Substituted Benzylidene | -CO-NH-N=CH-Ar |
| Acetaldehyde | Ethylidene | -CO-NH-N=CH-CH₃ |
Exploration of Diverse Aldehyde and Ketone Condensation Reactions
The scope of derivatization extends beyond simple aromatic and aliphatic aldehydes. A wide array of both aldehydes and ketones can be condensed with this compound to explore a broad chemical space. nih.gov This includes heterocyclic aldehydes, polycyclic aromatic aldehydes, and various functionalized ketones. semanticscholar.orgbohrium.com The successful synthesis of these N-acyl hydrazone derivatives is confirmed by the presence of characteristic signals in IR and NMR spectra, and the disappearance of the aldehyde/ketone carbonyl and hydrazide amine signals. nih.govsemanticscholar.org The resulting hydrazones can exist as a mixture of stereoisomers (E/Z) and conformers, which can be studied using advanced NMR techniques. semanticscholar.orgnih.gov
Cyclization and Heteroannulation Reactions for Fused Ring Systems
The carbohydrazide moiety is not only a point for derivatization but also a versatile precursor for constructing fused heterocyclic ring systems. The [ -CO-NH-NH2 ] unit contains multiple nucleophilic and electrophilic centers that can participate in intramolecular or intermolecular cyclization reactions.
For example, the reaction of carbohydrazides with reagents like carbon disulfide or isothiocyanates can lead to the formation of five-membered heterocycles. ajgreenchem.com Treatment with acid chlorides or anhydrides followed by cyclodehydration is a standard route to synthesize 1,3,4-oxadiazole (B1194373) rings. ajgreenchem.comnih.gov Similarly, reaction with appropriate precursors can yield fused 1,2,4-triazole (B32235) or 1,3,4-thiadiazole (B1197879) systems. nih.gov These heteroannulation reactions transform the 2-oxo-pyridine scaffold into more complex, polycyclic architectures, significantly expanding the chemical diversity accessible from the parent carbohydrazide.
Synthesis of Thiazole-Incorporating 2-Oxo-1,2-dihydropyridine Derivatives
The incorporation of a thiazole (B1198619) ring, a known pharmacophore, into the 2-oxo-1,2-dihydropyridine framework has been a subject of significant interest. nih.govnih.govscilit.com Thiazoles are recognized for their wide range of biological activities. fabad.org.trnih.gov A common strategy to achieve this fusion involves the reaction of a pyridine derivative containing a thiourea (B124793) or carbothioamide moiety with α-halocarbonyl compounds.
One established pathway begins with the conversion of a 3-cyanopyridine (B1664610) to a pyridine-3-carbothioamide. nih.gov This intermediate can then be reacted with reagents like ethyl-2-chloroacetoacetate to form a thiazole ring, which is subsequently treated with hydrazine hydrate to yield the desired thiazole-4-carbohydrazide (B19371) derivative. nih.gov
Alternatively, a thiosemicarbazide (B42300), prepared from the corresponding carbohydrazide, can be reacted with α-bromoketones or similar electrophiles. For instance, reacting 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea with 2-oxo-N'-arylpropanehydrazonoyl chlorides or α-bromoketones leads to the formation of substituted 1,3-thiazole derivatives in good yields. nih.gov The reaction proceeds via nucleophilic attack of the sulfur atom followed by cyclization. nih.gov
Detailed research findings on the synthesis of thiazole derivatives are presented in the table below.
| Starting Material | Reagent | Product | Yield | Reference |
| 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea | 2-Oxo-N'-phenylpropanehydrazonoyl chloride | 4,6-Dimethyl-1-((4-methyl-5-(phenyldiazenyl)thiazol-2-yl)amino)-2-oxo-1,2-dihydropyridine-3-carbonitrile | Good | nih.gov |
| 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea | Chloroacetone | 1-((4,5-Dimethylthiazol-2-yl)amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | High | nih.gov |
| 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea | 2-Bromo-1-(4-bromophenyl)ethan-1-one | 1-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Good | nih.gov |
| 5-methyl-2-(pyridine-3-yl)thiazole-4-carboxylate | Hydrazine hydrate | 5-Methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide | - | nih.gov |
Formation of Pyran and Dihydropyridine (B1217469) Derivatives via Heterocyclization
The carbohydrazide moiety of this compound is a key synthon for building fused pyran and dihydropyridine rings through heterocyclization reactions. These reactions often proceed through the formation of reactive intermediates that undergo intramolecular cyclization.
For example, condensation reactions of arylhydrazonopropanals with active methylene compounds can lead to the initial formation of a hydrazono-enone intermediate. mdpi.com This intermediate can then cyclize to form a pyran-imine, which may undergo further rearrangement. mdpi.com Applying this principle, the carbohydrazide can be condensed with suitable 1,3-dicarbonyl compounds or their equivalents. The initial hydrazone formed can then undergo an intramolecular cyclization, where a hydroxyl group from the dicarbonyl reactant attacks the pyridine ring or a related position, leading to a fused pyran ring system. The reaction conditions, such as the presence or absence of a catalyst like ammonium (B1175870) acetate (B1210297), can influence the final product structure. mdpi.com
The synthesis of new dihydropyridine rings fused to the initial pyridine core can be achieved through a C-H alkenylation/electrocyclization/aromatization sequence. nih.gov While often applied to simpler imines and alkynes, this methodology can be adapted. The carbohydrazide can be converted into a suitable imine derivative, which then reacts with an alkyne in the presence of a catalyst. This sequence would construct a new, highly substituted dihydropyridine ring, which can be subsequently oxidized to the corresponding pyridine. nih.gov
| Reactant 1 | Reactant 2 | Intermediate/Product Type | Reaction Type | Reference |
| 3-Oxo-2-arylhydrazonopropanal | Ethyl cyanoacetate | Pyran-imine | Condensation/Cyclization | mdpi.com |
| 3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one | Cinnamonitrile | Pyrano[2,3-d]thiazole | Condensation/Cyclization | purkh.com |
| α,β-Unsaturated imine | Alkyne | Dihydropyridine | C-H Alkenylation/Electrocyclization | nih.gov |
Synthesis of Spirooxoindoles and Other Novel Heterocycles
The synthesis of spirooxindoles, a class of compounds with significant biological activity, can be approached using 2-oxo-1,2-dihydropyridine derivatives. nih.gov A common strategy involves the [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. nih.gov Isatin (B1672199) is a frequent starting material for generating the azomethine ylide. nih.govnih.gov A plausible synthetic route would involve converting this compound into a 3-ylidene-2-pyridone derivative. This derivative can then act as the dipolarophile in a reaction with an azomethine ylide generated from isatin and an amino acid, leading to the formation of a complex spirooxindole-pyrrolidine-pyridine scaffold.
Beyond spirocycles, the carbohydrazide functionality is a gateway to other novel heterocycles. For instance, treatment of carbohydrazides with nitrous acid can yield the corresponding acyl azide, a versatile intermediate. nih.gov Furthermore, reaction with isothiocyanates can produce thiosemicarbazide derivatives, which are precursors for thiadiazoles. Condensation with 1,3-dicarbonyl compounds like acetylacetone (B45752) can lead to the formation of pyrazole (B372694) rings. nih.gov These reactions highlight the utility of this compound as a building block for a variety of heterocyclic systems. mdpi.comresearchgate.net
| Reactant 1 | Reactant 2 | Product Type | Reaction Type | Reference |
| Isatin / Amino Acid | 3-Ylidene-2-indolinone | Spirooxindole-pyrrolidine | [3+2] Cycloaddition | nih.gov |
| Isatin | 2'-Hydroxyacetophenone | Spiro[chroman-2,3'-indoline] | Condensation/Cyclization | nih.gov |
| 6-(5-Bromobenzofuran-2-yl)-2-methylpyridine-3-carbohydrazide | Ethyl acetoacetate | 2-[6-(5-Bromo-benzofuran-2-yl)-2-methyl-pyridine-3-carbonyl]-5-methyl-2,4-dihydropyrazol-3-one | Condensation/Cyclization | nih.gov |
| 6-(5-Bromobenzofuran-2-yl)-2-methylpyridine-3-carbohydrazide | Nitrous acid | 6-(5-Bromobenzofuran-2-yl)-2-methylnicotinoyl azide | Diazotization | nih.gov |
Reactions Leading to Thieno[2,3-b]pyridines and Pyrimidino[4,5-b]pyridines
The construction of fused polyheterocyclic systems such as thieno[2,3-b]pyridines and pyrimidino[4,5-b]pyridines from 2-oxo-1,2-dihydropyridine precursors is a key strategy for generating molecular diversity. The Gewald reaction is a classical method for synthesizing thieno[2,3-b]pyridines, typically starting from a 2-thioxo-1,2-dihydropyridine-3-carbonitrile derivative. researchgate.net
A relevant synthetic sequence involves the reaction of a pyridine-2(1H)-thione with an α-haloester like ethyl chloroacetate (B1199739) to give a 2-S-alkoxycarbonylmethylpyridine derivative. researchgate.net This intermediate can be cyclized with hydrazine hydrate to afford a thieno[2,3-b]pyridine-2-carbohydrazide. researchgate.net This carbohydrazide is then a prime candidate for further heterocyclization. For example, reaction with reagents such as triethylorthoformate, formic acid, or dimethylformamide-dimethylacetal can lead to the formation of a fused pyrimidine (B1678525) ring, yielding pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives. researchgate.net
Similarly, reacting a 2-thioxo-1,2-dihydropyridine-3-carbonitrile with α-haloketones can also produce thieno[2,3-b]pyridine (B153569) derivatives. researchgate.net These can be further elaborated; for instance, reaction with dimethylformamide/dimethylacetal followed by hydrazine hydrate yields pyridothienopyrimidine derivatives. researchgate.net
| Starting Material | Reagent(s) | Product | Ring System Formed | Reference |
| Pyridine-2(1H)-thione | 1. Ethyl chloroacetate 2. Hydrazine hydrate | Thieno[2,3-b]-pyridine-2-carbohydrazide | Thieno[2,3-b]pyridine | researchgate.net |
| Thieno[2,3-b]pyridine-2-carbohydrazide | Triethylorthoformate | Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one | Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine | researchgate.net |
| 2-Thioxo-1,2-dihydropyridine-3-carbonitrile | 1-Chloroacetone | 3-Amino-2-acetylthieno[2,3-b]pyridine | Thieno[2,3-b]pyridine | researchgate.net |
| 3-Amino-2-acetylthieno[2,3-b]pyridine | 1. DMF-DMA 2. Hydrazine hydrate | Pyridothienopyrimidine derivative | Pyrido[3',2':4,5]thieno[2,3-d]pyrimidine | researchgate.net |
| 2-(1,3-Benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile | Thiourea | 7-Amino-6-(1,3-benzothiazol-2-yl)-5-(aryl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | Pyrido[2,3-d]pyrimidine | nih.gov |
Regioselective Functionalization and Substituent Introduction
S-Alkylation Strategies for Thio-substituted Pyridine Derivatives
The regioselective functionalization of thio-substituted pyridine derivatives, particularly 2-thioxo-1,2-dihydropyridines (pyridinethiones), is a fundamental strategy for creating diverse intermediates. The sulfur atom in the pyridinethione tautomer is a soft nucleophile and readily undergoes S-alkylation with various electrophiles. This reaction is highly regioselective for the sulfur atom over the ring nitrogen.
Common alkylating agents include simple alkyl halides like iodomethane, as well as activated halides such as chloroacetone, phenacyl bromides, and ethyl bromoacetate. researchgate.netarkat-usa.org The reaction is typically carried out in a polar solvent like ethanol or N,N-dimethylformamide (DMF), often in the presence of a weak base like potassium carbonate or sodium carbonate to facilitate the deprotonation of the thiol group. researchgate.netarkat-usa.org For example, reacting 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile with α-halo ketones, nitriles, or esters in DMF with potassium hydroxide leads to the formation of the corresponding 2-S-substituted pyridine derivatives, which can then be cyclized to thieno[2,3-b]pyridines. nih.gov
| Pyridinethione Derivative | Alkylating Agent | Base/Solvent | Product | Reference |
| 4,6-Diphenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Iodomethane | K2CO3 / Acetone | 2-(Methylthio)-4,6-diphenylpyridine-3-carbonitrile | researchgate.net |
| 4,6-Diphenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | 1-Chloroacetone | K2CO3 / Acetone | 2-(Acetylmethylthio)-4,6-diphenylpyridine-3-carbonitrile | researchgate.net |
| Piperidinium 5-cyano-1,6-dihydro-2-methyl-4-styryl-6-thiolate | ω-Bromoacetophenone | Ethanol | Ethyl 5-cyano-1,6-dihydro-2-methyl-6-(2-oxo-2-phenylethylsulfanyl)-4-styryl-nicotinate | arkat-usa.org |
| 6-(5-Bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Chloroacetonitrile | KOH / DMF | 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile (via cyclization) | nih.gov |
Introduction of Indole (B1671886) and Azaindole Moieties
The incorporation of indole and azaindole scaffolds into the 2-oxo-1,2-dihydropyridine structure is of great interest due to the prevalence of these motifs in biologically active compounds. nih.govrsc.org
The introduction of an indole moiety can be achieved through multicomponent reactions. For example, a one-pot reaction of indole-3-carbaldehyde, malononitrile, and N-aminopyridone can yield 1,6-diamino-4-(1H-indol-3-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile. researchgate.net This demonstrates a direct method for introducing a pre-formed indole substituent onto the pyridine ring during its construction.
The synthesis of azaindoles, or pyrrolopyridines, typically starts from appropriately substituted aminopyridines, upon which the pyrrole (B145914) ring is constructed. nih.gov A common approach is the conjugate addition of an aminopyridine to an activated alkyne, followed by a copper-catalyzed intramolecular cyclization to form the azaindole ring. ucalgary.ca To apply this to the 2-oxo-1,2-dihydropyridine core, one would need to introduce an amino group at a position adjacent to a reactive site on the pyridine ring. This amino-functionalized pyridone could then undergo cyclization reactions, such as the Fischer indole synthesis with a suitable ketone or a palladium-catalyzed cross-coupling reaction, to build the fused pyrrole ring of the azaindole system. nih.govnih.gov The electron-deficient nature of the pyridine ring can make some classical indole syntheses challenging, often requiring modified conditions or specific catalysts like rhodium(III). nih.govpharmablock.com
| Target Moiety | Synthetic Strategy | Precursors | Key Steps | Reference |
| Indole | Multicomponent Reaction | Indole-3-carbaldehyde, malononitrile, N-aminopyridone | One-pot condensation/cyclization | researchgate.net |
| Azaindole | Conjugate Addition / Cyclization | (N-formyl)-2-amino-3-iodopyridine, acetylenic sulfone | Conjugate addition, Cu-catalyzed intramolecular cyclization | ucalgary.ca |
| Azaindole | Rhodium-Catalyzed Annulation | N-substituted aminopyridine, alkyne | C-H activation, annulation | nih.gov |
| Indole | Fischer Indole Synthesis | Pyridyl hydrazine, ketone | Condensation, ucalgary.caucalgary.ca-sigmatropic rearrangement | nih.govpharmablock.com |
Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Oxo 1,2 Dihydropyridine 3 Carbohydrazide
Reactions with Electrophilic Reagents and Reaction Selectivity
The reactivity of 2-oxo-1,2-dihydropyridine-3-carbohydrazide towards electrophiles is characterized by high selectivity, primarily involving the nucleophilic hydrazide moiety. The terminal -NH2 group is the most reactive site for electrophilic attack.
Common reactions involve acylation using electrophilic reagents like acyl chlorides. For instance, the reaction of a 1-substituted this compound with agents such as 2-(thiophen-2-yl)acetyl chloride proceeds via nucleophilic attack of the terminal nitrogen on the carbonyl carbon of the acid chloride. csic.es This results in the formation of the corresponding N'-acylated carbohydrazide (B1668358) derivative. Similarly, reactions with benzoyl chloride, acetic anhydride (B1165640), or formic acid target the hydrazide group, leading to intermediates that can subsequently cyclize. researchgate.net
Another important electrophile is carbon disulfide (CS2). In the presence of a base, the carbohydrazide reacts with CS2 to form a dithiocarbazate intermediate, which can then undergo intramolecular cyclization to yield fused heterocyclic systems like oxadiazoles (B1248032) or thiadiazoles. researchgate.net This reaction showcases the dual reactivity of the hydrazide group, which acts as a nucleophile initially and then participates in a cyclization cascade.
The selectivity of these reactions is pronounced; the hydrazide function is significantly more nucleophilic than the pyridone ring nitrogen or oxygen, ensuring that reactions with most electrophiles occur preferentially at the side chain.
Nucleophilic Addition and Substitution Reactions
The carbohydrazide functional group is typically installed via a nucleophilic acyl substitution reaction. The synthesis of this compound itself involves the reaction of a precursor, ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate, with hydrazine (B178648) hydrate (B1144303). researchgate.net In this mechanism, the highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and formation of the stable carbohydrazide.
Once formed, the this compound acts as a potent nucleophile in subsequent reactions. A primary example is its nucleophilic addition to the carbonyl group of aldehydes and ketones. This condensation reaction, typically catalyzed by a small amount of acid and carried out in a solvent like ethanol (B145695), results in the formation of N-acylhydrazones. nih.govorgchemres.orgresearchgate.net The mechanism begins with the attack of the terminal -NH2 group on the carbonyl carbon, forming a tetrahedral intermediate which then eliminates a molecule of water to yield the final hydrazone product with a characteristic C=N double bond. nih.govorgchemres.org
These N-acylhydrazone derivatives are of significant interest due to their prevalence in pharmacologically active compounds and their role as versatile intermediates in further synthetic transformations. researchgate.netsciforum.net
Cyclocondensation and Intramolecular Cyclization Mechanisms
This compound is a key building block for constructing fused heterocyclic systems through cyclocondensation reactions. The hydrazide moiety is well-suited to react with 1,2- or 1,3-dielectrophilic species, leading to the formation of five- or six-membered heterocyclic rings.
A common cyclocondensation reaction involves the treatment of the carbohydrazide with β-dicarbonyl compounds such as acetylacetone (B45752) or ethyl acetoacetate. The reaction with acetylacetone, for example, proceeds via initial condensation of the terminal -NH2 group with one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the secondary amine of the hydrazide attacks the second carbonyl group, and subsequent dehydration yields a stable five-membered pyrazole (B372694) ring attached to the pyridone core. csic.esnih.gov This creates compounds of the 3-(3,5-dimethyl-1H-pyrazol-5-yl)-2(1H)-pyridone type.
The versatility of the carbohydrazide is further demonstrated in its reactions with other electrophiles to form different heterocycles:
Reaction with Carbon Disulfide: As mentioned, reaction with CS2 in an alcoholic potassium hydroxide (B78521) solution, followed by treatment with an alkyl halide, can lead to the formation of 5-substituted-1,3,4-oxadiazole rings fused to the pyridine (B92270) structure. researchgate.net
Reaction with Isothiocyanates: Treatment with isothiocyanates yields thiosemicarbazide (B42300) intermediates, which can be cyclized under basic conditions to form triazole or thiadiazole rings. researchgate.net
Intramolecular cyclization pathways are also critical. For instance, after reacting the carbohydrazide with an electrophile like formic acid or acetic anhydride, the resulting N'-acyl intermediate can be induced to cyclize, often under acidic or thermal conditions, to form fused ring systems such as pyrido[3,2-e] researchgate.netorgchemres.orgresearchgate.nettriazolo[1,5-a]pyrimidines. researchgate.net The specific product formed is highly dependent on the nature of the initial electrophile and the cyclization conditions employed.
Influence of Reaction Conditions on Product Formation and Yield
Reaction conditions, including the choice of solvent, catalyst, temperature, and reactants, exert a profound influence on the chemical pathways of this compound, often determining the regioselectivity and final product structure.
The synthesis of different heterocyclic systems from the same set of starting materials can be directed by modifying the reaction medium. A notable example is the reaction of a hydrazide with a β-ketoester like ethyl acetoacetate. When conducted in an oil bath at high temperature (120°C) with ammonium (B1175870) acetate (B1210297) as a catalyst, a pyridazine (B1198779) derivative is formed. fortunejournals.com However, if the same reactants are stirred in ethanol with a base like triethylamine (B128534) (Et3N), the reaction pathway shifts to produce a pyrazole derivative instead. fortunejournals.com This demonstrates a classic case where the combination of temperature and catalyst dictates which cyclization pathway is favored.
Similarly, in the synthesis of polycyclic pyridones from related precursors, the choice between ammonium acetate and acetic acid as a catalyst can alter the reaction's selectivity and yield. nih.gov The use of a base like potassium hydroxide is crucial for reactions involving weakly acidic protons, such as the reaction with carbon disulfide to form a dithiocarbazate salt, which is a necessary intermediate for subsequent cyclization. researchgate.net
The following table summarizes the impact of various conditions on reactions involving the this compound scaffold or its direct precursors.
| Reaction Type | Reactants | Solvent | Catalyst/Base | Temperature | Product Type | Ref |
| Hydrazone Formation | Aldehyde/Ketone | Ethanol | Acetic Acid (cat.) | Reflux | N-acylhydrazone | nih.govorgchemres.org |
| N'-Acylation | Acetyl Chloride | THF or DMF | - | Reflux | N'-acetyl hydrazide | csic.es |
| Cyclocondensation | Ethyl Acetoacetate | Ethanol | Triethylamine (Et3N) | - | Pyrazole derivative | fortunejournals.com |
| Cyclocondensation | Ethyl Acetoacetate | (none) | Ammonium Acetate | 120 °C | Pyridazine derivative | fortunejournals.com |
| Cyclization | Carbon Disulfide | Ethanol | KOH | Reflux | Triazolopyridine | researchgate.net |
| Ring Opening/Closing | Hydrazine Hydrate | Ethanol | - | Reflux | Malonohydrazide / Azine | mdpi.com |
Kinetic and Thermodynamic Aspects of Reactivity
While detailed experimental kinetic and thermodynamic studies on the reactions of this compound are not extensively documented in the literature, significant insights into its reactivity can be derived from computational chemistry, particularly Density Functional Theory (DFT) calculations. researchgate.netresearchgate.net These theoretical studies provide a framework for understanding the molecule's electronic properties, which govern its reaction pathways and selectivity.
DFT calculations are used to determine the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and other reactivity descriptors. researchgate.netresearchgate.net
Frontier Molecular Orbitals: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For the N-acylhydrazone derivatives of the title compound, these calculations help rationalize their stability and potential for further reactions. researchgate.net
Charge Distribution: Analysis of the electrostatic potential and atomic charges reveals the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule. For this compound, such calculations confirm that the terminal nitrogen atom of the hydrazide moiety bears a significant negative charge, making it the most probable site for protonation and attack by electrophiles, which is consistent with observed experimental results.
Reaction Mechanisms: Computational modeling can be used to map the potential energy surface for a proposed reaction mechanism. This allows for the calculation of activation energies for different possible pathways, helping to predict which product is thermodynamically or kinetically favored under a given set of conditions. For example, theoretical analysis can explain why one cyclization pathway is preferred over another, providing a mechanistic rationale for the observed product selectivity. researchgate.net
In essence, while classical kinetic measurements are sparse, modern computational methods provide a robust, albeit theoretical, understanding of the factors driving the chemical reactivity of this compound.
Advanced Spectroscopic and Structural Characterization of 2 Oxo 1,2 Dihydropyridine 3 Carbohydrazide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-oxo-1,2-dihydropyridine-3-carbohydrazide and its derivatives. emerypharma.com Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the molecular framework can be assembled. emerypharma.comomicsonline.org
¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms in the molecule. For derivatives of this compound, characteristic signals are observed for the protons on the pyridine (B92270) ring, the NH and NH₂ protons of the hydrazide group, and any substituents. For example, in a synthesized terphenyl derivative incorporating a carbohydrazide (B1668358) moiety, the NH and NH₂ protons appeared as singlets at δ 9.19 ppm and δ 4.18 ppm, respectively. nih.gov In another instance involving pyrrolo[3,4-d]pyridazinone derivatives, the introduction of a methyl chloroacetate (B1199739) group resulted in a characteristic 3-proton singlet around δ 3.69 ppm for the methyl group and a 2-proton singlet near δ 4.87 ppm for the methylene (B1212753) linker. mdpi.com
¹³C NMR: The carbon-13 NMR spectrum reveals the chemical shifts of the carbon atoms, offering complementary structural information. The carbonyl carbons of the pyridone ring and the carbohydrazide group typically appear at downfield chemical shifts (often >155 ppm). nih.gov For instance, in a series of ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, the carbonyl carbon of the ester group was observed around δ 165.8 ppm, while the urea-like carbonyl carbon appeared near δ 152.6 ppm. rsc.org The carbons of the pyridine ring resonate in the aromatic region, with their specific shifts influenced by the substitution pattern.
Interactive Data Table: Representative ¹H and ¹³C NMR Data for this compound Derivatives
| Compound/Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 9.21 (s, 1H, NH), 7.76 (s, 1H, NH), 7.34-7.24 (m, 5H, Ar-H), 5.17 (s, 1H, CH), 4.01-3.96 (q, 2H, OCH₂), 2.26 (s, 3H, CH₃), 1.11-1.07 (t, 3H, CH₃) | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 |
Two-dimensional NMR experiments are indispensable for unambiguously assigning complex structures by revealing through-bond and through-space correlations between nuclei. omicsonline.orgharvard.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to trace the connectivity of adjacent protons within the pyridine ring and any aliphatic side chains. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons in the ¹³C NMR spectrum. omicsonline.orgmdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-4 bonds) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons, such as the carbonyl and ring junction carbons in this compound derivatives. omicsonline.orgmdpi.com For example, an HMBC experiment on a pyrazole (B372694) derivative allowed the identification of a carbon signal (C-5) through its three-bond coupling to the N-methyl protons. thieme-connect.de
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which is vital for determining the stereochemistry and conformation of the molecule. harvard.edu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. In this compound and its derivatives, characteristic absorption bands are observed for the various functional groups. rsc.org
N-H Stretching: The N-H stretching vibrations of the amide and hydrazide groups typically appear in the region of 3200-3400 cm⁻¹. nih.gov In some carbohydrazide derivatives, these can be observed as sharp or broad bands. For instance, a carbohydrazide derivative of terphenyl showed a broad stretching band at 3290 cm⁻¹ for the NH group. nih.gov
C=O Stretching: The carbonyl (C=O) stretching vibrations are strong and characteristic. The pyridone carbonyl group and the hydrazide carbonyl group will have distinct absorption frequencies, typically in the range of 1650-1750 cm⁻¹. rsc.orgrsc.org For example, in a series of dihydropyrimidinone derivatives, the ester carbonyl stretch was observed around 1729-1746 cm⁻¹, while the pyridone-like C=O stretch appeared near 1635-1640 cm⁻¹. rsc.org A terphenyl carbohydrazide derivative displayed a strong carbonyl stretch at 1672 cm⁻¹. nih.gov
C=C and C=N Stretching: The stretching vibrations of the C=C bonds within the pyridine ring and any C=N bonds in derivatives (like hydrazones) are found in the 1500-1650 cm⁻¹ region. rsc.org
Interactive Data Table: Characteristic IR Frequencies for this compound Derivatives
| Functional Group | Characteristic IR Absorption Range (cm⁻¹) | Example from Derivatives |
|---|---|---|
| N-H Stretch (Amide/Hydrazide) | 3200 - 3400 | 3398, 3477, 3536 rsc.org |
| C=O Stretch (Pyridone) | 1640 - 1680 | 1640 rsc.org |
| C=O Stretch (Hydrazide/Ester) | 1670 - 1750 | 1722, 1729, 1740 rsc.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. nih.gov Electron ionization (EI) or electrospray ionization (ESI) are common techniques used. The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) confirms the molecular formula. rsc.org The fragmentation pattern can help to identify characteristic substructures. For example, the loss of small molecules like H₂O, CO, or N₂H₄ from the molecular ion can be indicative of specific functional groups. In a study of 2-thiohydantoin (B1682308) derivatives, fragmentation pathways were elucidated, showing characteristic losses of radicals and neutral molecules. raco.cat
Interactive Data Table: Mass Spectrometry Data for this compound Derivatives
| Compound/Derivative | Molecular Ion (m/z) | Key Fragments |
|---|---|---|
| Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 260 (M⁺) rsc.org | Information not available |
| Ethyl 4-(4-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 274 (M⁺) rsc.org | Information not available |
Advanced Crystallographic Studies for Solid-State Structure
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. These studies provide definitive information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. For example, the crystal structure of N′-(3-Thienylmethylene)pyridine-2-carbohydrazide revealed that the molecule is nearly planar, with an angle of 8.63 (4)° between the thiophene (B33073) and pyridine rings. researchgate.net The structure was stabilized by a weak intermolecular N—H⋯O hydrogen bond. researchgate.net Similarly, the crystal structure of 2-oxo-N′-phenyl-2H-chromene-3-carbohydrazide showed an essentially planar 2H-chromene moiety and a dihedral angle of 76.84 (3)° with the phenyl ring, with the conformation influenced by an intramolecular N—H⋯O hydrogen bond. nih.gov Such studies are crucial for understanding the solid-state packing and the specific conformations adopted by these molecules.
Interactive Data Table: Crystallographic Data for a Related Hydrazide Derivative
| Compound | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| N′-(3-Thienylmethylene)pyridine-2-carbohydrazide researchgate.net | Monoclinic | P2₁/c | Nearly planar molecule, intermolecular N—H⋯O hydrogen bonding, π–π interactions. |
Elemental Analysis for Purity and Composition Verification
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique is fundamental for verifying the purity and confirming the empirical formula of a synthesized compound, which should match the calculated values based on its proposed structure. For several synthesized dihydropyrimidinone derivatives, the found percentages of C, H, and N were in close agreement with the calculated values, confirming the successful synthesis and purity of the compounds. rsc.org For instance, for a compound with the formula C₁₄H₁₆N₂O₃, the calculated values were C, 64.60%; H, 6.20%; N, 10.76%, while the found values were C, 64.47%; H, 6.14%; N, 10.59%. rsc.org
Interactive Data Table: Elemental Analysis Data for Representative Derivatives
| Molecular Formula | Calculated (%) | Found (%) |
|---|---|---|
| C₁₄H₁₆N₂O₃ rsc.org | C: 64.60, H: 6.20, N: 10.76 | C: 64.47, H: 6.14, N: 10.59 |
| C₁₅H₁₈N₂O₄ rsc.org | C: 62.06, H: 6.25, N: 9.65 | C: 63.02, H: 6.19, N: 9.59 |
Theoretical and Computational Chemistry Approaches to 2 Oxo 1,2 Dihydropyridine 3 Carbohydrazide
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and optimized geometry of molecules. mdpi.com This method allows for the precise calculation of molecular properties by modeling the electron density. For 2-Oxo-1,2-dihydropyridine-3-carbohydrazide, DFT calculations, often employing a basis set such as B3LYP/6-31G(d,p), are instrumental in predicting its most stable three-dimensional conformation. mdpi.comresearchgate.net The optimization process minimizes the total energy of the molecule, providing key data on bond lengths, bond angles, and dihedral angles that define its fundamental structure.
Theoretical investigations into related hydrazide derivatives have demonstrated that DFT is effective in elucidating the relationship between a molecule's chemistry and its biological activity. rsc.org These calculations can predict various parameters, including hydrophobic, ionic, covalent, and hydrogen bonding interactions. rsc.org
Table 1: Representative Optimized Geometrical Parameters for a Dihydropyridine (B1217469) Derivative (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-N2 | 1.375 | ||
| C3-N2 | 1.390 | ||
| C10-N11-C14-N13 | 0 | ||
| C10-N11-C14-N15 | 180 | ||
| Data is illustrative and based on similar structures reported in the literature. irjweb.com |
Analysis of Molecular Orbitals and Electronic Properties
A critical aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of a molecule's chemical reactivity, polarizability, and kinetic stability. irjweb.comnih.gov A smaller HOMO-LUMO gap suggests higher reactivity and polarizability. nih.gov
The distribution of these orbitals across the this compound structure reveals the most probable sites for electrophilic and nucleophilic attack. This information is vital for understanding reaction mechanisms and potential interactions with biological targets. scirp.org Global reactivity descriptors, such as chemical hardness, softness, chemical potential, and electrophilicity index, can be derived from the HOMO and LUMO energies, providing a comprehensive profile of the molecule's electronic behavior. irjweb.com
Table 2: Illustrative Electronic Properties of a Heterocyclic Compound Calculated by DFT
| Parameter | Value (eV) |
| HOMO Energy | -6.297 |
| LUMO Energy | -1.810 |
| HOMO-LUMO Gap (ΔE) | 4.487 |
| Chemical Hardness (η) | 2.244 |
| Chemical Potential (µ) | -4.053 |
| Electrophilicity Index (ω) | 3.659 |
| Values are representative and sourced from literature on analogous compounds. irjweb.com |
Conformational Analysis and Energy Landscapes
The this compound molecule possesses several rotatable bonds, particularly within the carbohydrazide (B1668358) side chain, which can give rise to multiple conformers. Conformational analysis is employed to identify the most stable spatial arrangements of the molecule and to understand the energy barriers between them. This is often visualized through a Potential Energy Surface (PES), which maps the molecule's energy as a function of its geometric parameters, such as dihedral angles. wikipedia.orglibretexts.org
By systematically rotating key bonds and calculating the corresponding energy at each step, a potential energy landscape can be constructed. youtube.com This landscape reveals the low-energy valleys corresponding to stable conformers and the higher-energy peaks representing the transition states between them. wikipedia.orglibretexts.org Identifying the global minimum energy conformation is essential, as it typically represents the most populated and biologically relevant structure of the molecule under physiological conditions. The existence of multiple low-energy conformers can also be significant, as different conformations may exhibit different binding affinities for a biological target. mdpi.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a specific target protein. nih.gov This method is crucial for understanding the mechanism of action of potential drug molecules and for structure-based drug design. The process involves placing the ligand in various positions and orientations within the protein's binding site and calculating the binding energy for each pose. nih.gov
The results of molecular docking studies can provide valuable information on how this compound and its derivatives might interact with a specific biological target, such as an enzyme or receptor. nih.gov For instance, docking studies on similar quinoline (B57606) derivatives have been used to investigate their potential as inhibitors of enzymes like HIV-1 integrase or P-glycoprotein. nih.govnih.gov
Prediction of Binding Affinities and Interaction Modes
A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.gov A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the target protein. These scores allow for the ranking of different derivatives of this compound, helping to prioritize compounds for synthesis and biological testing.
Beyond a simple score, docking simulations reveal the specific interaction modes. This includes identifying hydrophobic interactions, van der Waals forces, and, most importantly, hydrogen bonds that stabilize the ligand-protein complex. nih.gov Understanding these interactions is fundamental to explaining the ligand's biological activity and provides a rational basis for designing modifications to improve potency and selectivity. nih.gov
Identification of Key Residues and Hydrogen Bonding Networks
Molecular docking provides a detailed, three-dimensional view of the ligand within the binding pocket, allowing for the identification of the specific amino acid residues of the protein that are involved in the interaction. nih.gov This is critical for understanding the structural basis of molecular recognition.
Hydrogen bonds are particularly important in determining the specificity and strength of ligand binding. Docking studies can precisely map the hydrogen bonding network between the hydrogen bond donors and acceptors on both the this compound molecule and the protein's active site. nih.gov For example, the amide and hydrazide moieties of the compound are rich in hydrogen bond donors and acceptors, making them likely to form strong interactions with the target. nih.gov
Table 3: Representative Hydrogen Bond Interactions Identified in a Molecular Docking Study (Illustrative)
| Ligand Atom | Protein Residue | Atom in Residue | Distance (Å) |
| O (carbonyl) | LYS 156 | NZ | 2.9 |
| H (amide) | GLU 152 | OE1 | 2.1 |
| N (pyridine) | SER 150 | OG | 3.1 |
| Data is hypothetical and for illustrative purposes only, based on common interactions seen in docking studies. |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov
For a series of this compound derivatives, a QSAR study would involve calculating a wide range of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological in nature. nih.govnih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a selection of these descriptors with the observed biological activity (e.g., IC50 values). nih.govfrontiersin.org
A robust QSAR model can be used to predict the biological activity of newly designed, untested derivatives of this compound, thereby streamlining the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.govnih.gov Furthermore, the descriptors included in the QSAR model can provide insights into the key structural features that are either beneficial or detrimental to the desired biological activity. nih.gov
Correlation of Structural Features with Biological Response Profiles
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the chemical features it presents for interaction with a biological target. For this compound, several key structural motifs are critical in defining its potential biological response profile.
The core of the molecule consists of a 2-pyridone ring, which is a lactam system. This feature, along with the carbohydrazide group (-CONHNH2) at the 3-position, provides a rich arrangement of hydrogen bond donors and acceptors. nih.gov The amide proton of the lactam, the hydrazide protons, the lactam carbonyl oxygen, and the hydrazide carbonyl oxygen can all participate in hydrogen bonding. An intramolecular hydrogen bond can be established between the amide NH group and the oxygen of the lactam moiety. nih.gov These interactions are fundamental for the molecule's binding affinity and specificity to target proteins, such as enzymes or receptors.
In related carbohydrazide derivatives, the hydrazide moiety has been shown to be crucial for binding to the active sites of enzymes like xanthine (B1682287) oxidase and dipeptidyl peptidase-4 (DPP-IV). nih.govnih.gov For instance, studies on xanthine oxidase inhibitors revealed that hydrazide derivatives can adopt a novel interaction mode within the enzyme's active site, distinct from other inhibitors. nih.gov The pyridinone scaffold itself is a versatile framework found in many biologically active compounds and contributes to metabolic stability and cell permeability. cmjpublishers.com Modifications to this core structure, such as adding substituents to the pyridine (B92270) ring or the nitrogen of the hydrazide, can significantly alter the molecule's electronic and steric properties, thereby modulating its biological activity. nih.gov
Table 1: Key Structural Features of this compound and Their Potential Biological Relevance
| Structural Feature | Potential Role in Biological Response | Source |
|---|---|---|
| 2-Pyridone (Lactam) Ring | Core scaffold; participates in hydrogen bonding via N-H and C=O groups; contributes to metabolic stability. | cmjpublishers.comnih.gov |
| Carbohydrazide Group | Key binding motif; provides multiple hydrogen bond donors and acceptors for interaction with enzyme active sites. | nih.govnih.gov |
| Aromatic System | Allows for π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in a protein's binding pocket. | mdpi.com |
| Relative Orientation of Groups | The spatial arrangement of the carbohydrazide relative to the pyridone ring dictates the geometry of binding. | nih.gov |
Development of Predictive Models for Analog Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the activity of newly designed analogs, thereby prioritizing synthetic efforts. For derivatives of the this compound scaffold, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov
The development of a 3D-QSAR model involves several key steps:
Data Set Selection: A series of analogs with experimentally determined biological activities (e.g., IC₅₀ values) is required. frontiersin.org
Molecular Alignment: All molecules in the dataset are aligned in 3D space, typically based on a common substructure or by docking them into a target's active site. nih.gov
Descriptor Calculation: The aligned molecules are placed in a 3D grid, and interaction fields (steric, electrostatic, hydrophobic, hydrogen bond donor/acceptor) are calculated at each grid point. nih.govmdpi.com
Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to create a correlation between the variations in the interaction fields (the descriptors) and the variations in biological activity. nih.gov
Validation: The model's predictive power is rigorously tested using both internal (e.g., leave-one-out cross-validation, q²) and external validation with a separate test set of molecules (R²pred). mdpi.com
The resulting 3D-QSAR models can be visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a CoMFA steric map might show a green contour in a specific region, indicating that adding a bulky group there would enhance activity, while a yellow contour would suggest that bulk is detrimental. mdpi.com Similarly, CoMSIA electrostatic maps can guide the placement of electron-donating or electron-withdrawing groups to improve interactions. researchgate.net These predictive models serve as a robust guide for the rational design of novel and more potent analogs based on the this compound scaffold. nih.gov
Table 2: Typical Components of a 3D-QSAR Model for Analog Design
| Component | Description | Relevance to Analog Design | Source |
|---|---|---|---|
| CoMFA | Uses steric and electrostatic fields to correlate structure with activity. | Guides modifications based on shape and charge distribution. | nih.govmdpi.com |
| CoMSIA | In addition to steric and electrostatic fields, includes hydrophobic, H-bond donor, and H-bond acceptor fields. | Provides a more detailed understanding of the types of interactions required for activity. | nih.govfrontiersin.org |
| Molecular Descriptors | Numerical values that characterize the properties of a molecule (e.g., logP, molecular weight, surface area). | Used to build the mathematical model linking structure to activity. | nih.gov |
| Contour Maps | 3D graphical representations of the QSAR model, showing favorable and unfavorable regions for different properties. | Visually guides the medicinal chemist in designing new analogs with improved potency. | mdpi.comresearchgate.net |
Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Relevant Parameters
For a compound to be a successful drug, it must not only interact effectively with its target but also possess favorable ADME properties. Computational tools are widely used in the early stages of drug discovery to predict these properties, allowing for the filtering of compounds that are likely to fail later in development due to poor pharmacokinetics. cmjpublishers.comnih.gov
A range of ADME-relevant parameters can be calculated for this compound and its analogs using various software and web-based platforms. These predictions are often based on a compound's structure and physicochemical properties. Key "drug-likeness" rules, such as Lipinski's Rule of Five and Veber's Rule, are commonly applied to assess the potential for oral bioavailability. nih.govnih.gov
Key predicted ADME parameters include:
Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and aqueous solubility are predicted to gauge how well the compound will be absorbed from the gastrointestinal tract. nih.gov
Distribution: The volume of distribution (Vd) and plasma protein binding (PPB) are estimated to understand how the compound will distribute throughout the body. The blood-brain barrier (BBB) penetration is also a critical parameter for CNS-acting drugs.
Metabolism: Predictions identify potential interactions with cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), which are responsible for the metabolism of most drugs. Inhibition of these enzymes can lead to adverse drug-drug interactions. cmjpublishers.com
Excretion: While harder to predict, parameters related to renal clearance can sometimes be estimated.
These in silico predictions provide a crucial, early-stage profile of a compound's likely behavior in the body, guiding the optimization of its structure to achieve a better balance of potency and pharmacokinetic properties. nih.govnih.gov
Table 3: Computationally Predicted ADME Parameters for this compound (Representative Values)
| ADME Parameter | Predicted Value/Classification | Significance | Source |
|---|---|---|---|
| Molecular Weight | 153.14 g/mol | Complies with Lipinski's Rule (< 500) | nih.gov |
| logP (Lipophilicity) | -0.5 to 1.0 | Influences solubility, absorption, and distribution. Value suggests good aqueous solubility. | nih.govnih.gov |
| Topological Polar Surface Area (TPSA) | ~90 Ų | Predicts cell permeability; values < 140 Ų are associated with good oral bioavailability. | mdpi.com |
| Hydrogen Bond Donors | 3 | Complies with Lipinski's Rule (≤ 5) | nih.gov |
| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (≤ 10) | nih.gov |
| Aqueous Solubility | High | Favorable for absorption. | cmjpublishers.com |
| BBB Permeability | Low/Non-penetrant | Indicates the compound is unlikely to cross the blood-brain barrier. | nih.gov |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this metabolic pathway. | cmjpublishers.com |
Note: The values in this table are representative estimates based on the compound's structure and data from similar molecules in the literature. Actual values would be determined using specific prediction software.
Cheminformatics and Virtual Screening for Novel Scaffolds
Cheminformatics combines computational methods with chemical information to support drug discovery. One of its most powerful applications is virtual screening, which involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. mdpi.com The this compound structure can serve as an excellent starting point for such campaigns, either as a query for similarity searching or as a basis for developing a pharmacophore model.
Pharmacophore-Based Virtual Screening: A pharmacophore is an abstract 3D arrangement of the essential chemical features that a molecule must possess to be recognized by a specific biological target. mdpi.com For this compound, a pharmacophore model would typically include features such as hydrogen bond donors, hydrogen bond acceptors, a hydrophobic aromatic ring, and potentially exclusion volumes to define the shape of the binding site. mdpi.com This model can then be used as a 3D query to rapidly search multi-million compound databases (like ZINC) to find structurally diverse molecules that match the pharmacophore and are therefore potential new hits. mdpi.com This approach is highly effective for "scaffold hopping"—finding new core structures that maintain the key binding interactions of the original molecule. mdpi.com
Structure-Based Virtual Screening (Molecular Docking): If the 3D structure of the biological target is known, structure-based virtual screening, or molecular docking, can be employed. nih.gov In this method, compounds from a virtual library are computationally "docked" into the target's binding site. A scoring function then estimates the binding affinity for each compound, allowing them to be ranked. researchgate.net Derivatives and analogs of this compound can be docked to understand their binding modes and predict their relative potencies, guiding the selection of candidates for synthesis and biological evaluation. nih.govnih.gov These computational screening methods significantly accelerate the hit-to-lead process by focusing experimental resources on compounds with the highest probability of success.
Mechanistic and Target Oriented Biological Activity Studies of 2 Oxo 1,2 Dihydropyridine 3 Carbohydrazide Derivatives
Antimicrobial Research (In Vitro Studies)
In vitro studies have been crucial in identifying and characterizing the antimicrobial potential of 2-oxo-1,2-dihydropyridine-3-carbohydrazide derivatives. This research provides foundational data on their spectrum of activity and sheds light on their mechanisms of action at a molecular level.
The antibacterial properties of this scaffold have been investigated against a variety of pathogens, with research focusing on both direct activity and the underlying inhibitory mechanisms.
Studies have been conducted on structurally related compounds to determine their efficacy against both Gram-positive and Gram-negative bacteria. A series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline (B57606) -3-carbohydrazide derivatives, which share a core structural similarity with the pyridine-based compounds, were synthesized and evaluated for their in vitro antibacterial activity. nih.gov The minimum inhibitory concentration (MIC) was used to quantify their potency. nih.gov
The investigation revealed moderate antibacterial activity for the synthesized compounds. nih.gov Notably, one of the most active compounds in the series demonstrated an MIC value of 39 µg/mL against Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Pseudomonas aeruginosa (Gram-negative). nih.gov These findings suggest that the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (B2742967) scaffold is a viable template for further modification to enhance antibacterial potency. nih.gov
Table 1: In Vitro Antibacterial Activity of Lead Quinoline-Carbohydrazide Derivative
This table is interactive. You can sort and filter the data.
| Compound | Bacterial Strain | Gram Type | MIC (µg/mL) |
|---|---|---|---|
| N'-(4-chlorobenzylidene)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | Staphylococcus aureus | Gram-Positive | 39 |
| N'-(4-chlorobenzylidene)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | Escherichia coli | Gram-Negative | 39 |
| N'-(4-chlorobenzylidene)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | Pseudomonas aeruginosa | Gram-Negative | 39 |
Source: Adapted from research findings on N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives. nih.gov
Glucosamine-6-phosphate (GlcN-6-P) synthase is a well-established target for antimicrobial agents because it catalyzes a key step in the biosynthesis of the bacterial cell wall. nih.govnih.gov This enzyme is responsible for converting fructose-6-phosphate (B1210287) into glucosamine-6-phosphate, an essential precursor for peptidoglycan synthesis in bacteria and chitin (B13524) in fungi. nih.gov Inhibition of this enzyme disrupts cell wall formation, leading to cell lysis and death.
A number of heterocyclic and polycyclic compounds are being investigated as potential inhibitors of GlcN-6-P synthase. nih.gov Research into various compound classes, including some pyridine-based derivatives, has highlighted their potential to target this enzyme. nih.gov While GlcN-6-P synthase is a recognized target for antimicrobial drug development, specific studies detailing the direct inhibitory activity of this compound derivatives on this particular enzyme are an area for future research.
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and repair. nih.govmdpi.com Its two subunits, GyrA and GyrB, are validated targets for antibacterial drugs, including the widely used fluoroquinolones. nih.gov
Research has identified derivatives of the closely related 2-oxo-1,2-dihydroquinoline scaffold as potent inhibitors of DNA gyrase. nih.govresearchgate.net For instance, one 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative demonstrated powerful activity against E. coli DNA gyrase with an IC₅₀ value of 0.0017 μM. nih.govresearchgate.net Furthermore, studies on 4-oxo-1,4-dihydro-3-pyridinecarboxylic acid derivatives have also confirmed their activity as DNA gyrase inhibitors. nih.gov The proven success of these related quinoline and pyridine (B92270) scaffolds in targeting DNA gyrase suggests that this compound derivatives represent a promising class of compounds for investigation as potential inhibitors of this crucial bacterial enzyme.
The exploration of novel antifungal agents is critical due to the rise of resistant fungal pathogens. Various heterocyclic compounds are known to possess antifungal properties. For example, studies on 1,2,4-oxadiazole (B8745197) derivatives have shown that they exhibit varying levels of antifungal activity against several plant pathogenic fungi, including Rhizoctonia solani and Fusarium graminearum. mdpi.com Similarly, derivatives of natural products like dehydroabietic acid have demonstrated a broad spectrum of biological activities, including antifungal effects. nih.gov
While these studies highlight the potential of diverse heterocyclic structures in antifungal drug discovery, specific research focusing on the in vitro antifungal activity and modes of action of this compound derivatives has not been detailed in the available literature. This remains an open avenue for investigation to determine if this particular chemical scaffold holds promise for the development of new antifungal therapies.
Tuberculosis (TB), caused by Mycobacterium tuberculosis, continues to be a major global health threat, necessitating the discovery of new drugs, especially for treating multidrug-resistant (MDR-TB) strains. frontiersin.org The hydrazide functional group is a key feature in isoniazid, a first-line antitubercular drug, making hydrazide derivatives a continued area of interest in TB research.
Research into novel heterocyclic agents has identified several scaffolds with significant antitubercular potential. For example, a molecular hybridization strategy combining quinoline and 1,2,3-triazole cores produced derivatives with notable activity. frontiersin.org In a panel testing against M. tuberculosis (MTB), the majority of these quinolino-triazole hybrids showed moderate to good antitubercular effects. frontiersin.org The most potent compound from this series exhibited a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL against MTB. frontiersin.org These findings underscore the value of exploring novel heterocyclic compounds, and given the presence of the carbohydrazide (B1668358) moiety, the this compound scaffold warrants investigation for its potential activity against M. tuberculosis.
Antibacterial Activity and Mechanistic Insights
Anticancer Activity and Cellular Mechanism Research (In Vitro Studies)
Research into the anticancer potential of 2-oxo-1,2-dihydropyridine derivatives has revealed cytotoxic effects against various human cancer cell lines. While studies on this compound itself are specific, related analogues have demonstrated notable activity.
Derivatives of the 2-oxo-1,2-dihydropyridine scaffold have been synthesized and evaluated for their antiproliferative effects. Studies on 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles and their corresponding 2-imino isosteres have shown inhibitory activity against human breast (MDA-MB-231) and colon cancer cell lines. benthamdirect.com For instance, one of the 2-imino derivatives, 4-(2-Hydroxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile, exhibited an IC₅₀ value of 4.6 μM against the MDA-MB-231 cell line. benthamdirect.com
Furthermore, novel amide derivatives of imidazo[1,2-a]pyridine, a related heterocyclic system, have been screened against a panel of cancer cells including breast (MCF-7, MDA-MB-231) and lung (A549) lines, with some compounds showing high potency. researchgate.net In other research, pyridine and pyrazolyl pyridine conjugates demonstrated significant cytotoxic effects against the MCF-7 breast cancer cell line, with some compounds showing IC₅₀ values in the low micromolar range. rsc.org Specifically, a pyrazolyl pyridine conjugate, compound 9 in the study, had a potent IC₅₀ of 0.34 μM against MCF-7 cells. rsc.org
The following table summarizes the cytotoxic activity of selected 2-oxo-1,2-dihydropyridine derivatives.
| Compound Derivative | Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 4-(2-Hydroxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile | MDA-MB-231 | 4.6 | benthamdirect.com |
| Pyrazolyl Pyridine Conjugate (Compound 9) | MCF-7 | 0.34 | rsc.org |
| Pyrazolyl Pyridine Conjugate (Compound 5) | MCF-7 | 4.15 | rsc.org |
| Pyrazolyl Pyridine Conjugate (Compound 10) | MCF-7 | 2.14 | rsc.org |
The anticancer mechanisms of pyridine-based compounds often involve the inhibition of protein kinases that are critical for tumor cell proliferation and survival. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is frequently overexpressed in various cancers, has been identified as a target for some related heterocyclic compounds. nih.gov For example, research on thiazole (B1198619)/thiadiazole carboxamides, which can be structurally related to pyridine derivatives, has pointed to FAK inhibition as a potential antitumor strategy. nih.gov The development of 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine derivatives has also been aimed at creating potent FAK kinase inhibitors, leading to promising antiproliferative activity against cell lines such as A-549 and MDA-MB-231. researchgate.net There is currently limited specific information linking this compound derivatives directly to the orphan nuclear receptor Nur77.
Antiviral Activity (e.g., Anti-HIV-1 Integrase Inhibition)
A significant area of investigation for this class of compounds is their potent antiviral activity, particularly as inhibitors of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme.
Derivatives such as bicyclic 1-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamides are highly effective inhibitors of HIV-1 integrase. acs.orgcancer.govmdpi.com These agents act as integrase strand transfer inhibitors (INSTIs), selectively blocking the strand transfer step of the viral DNA integration process. acs.org In cell-based assays, these compounds have demonstrated potent antiviral activity, with some derivatives showing efficacy in the single-digit nanomolar range (EC₅₀). tandfonline.com Importantly, certain bicyclic 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides have shown greater antiviral efficacy against a panel of integrase mutants resistant to first-generation drugs compared to Raltegravir. mdpi.com
The mechanism of action for these integrase inhibitors is critically dependent on a specific pharmacophore capable of chelating two divalent metal ions (typically Mg²⁺) in the enzyme's catalytic core. acs.orgresearchgate.net The catalytic domain of HIV-1 integrase features a conserved DDE motif (Asp-Asp-Glu) that coordinates these two metal ions, which are essential for the catalytic reactions of 3'-processing and strand transfer. nih.gov The 2-oxo-1,2-dihydropyridine scaffold, particularly when hydroxylated at the N1 position, forms part of a three-heteroatom triad (B1167595) that effectively binds to these two metal ions. acs.orgtandfonline.com This action mimics the binding of the viral DNA substrate, thereby competitively inhibiting the enzyme and blocking the integration of the viral genome into the host cell's DNA. nih.gov This two-metal binding model is a key feature of successful INSTIs, including the FDA-approved drug Dolutegravir. acs.org
Antioxidant and Anti-inflammatory Properties (Mechanistic Perspective)
The hydrazone moiety (-C(=O)NHNH₂) present in this compound is a structural feature found in many compounds with documented antioxidant and anti-inflammatory activities. researchgate.net Hydrazone derivatives are known to possess a wide array of pharmacological properties. researchgate.net
From a mechanistic standpoint, the antioxidant potential of related hydrazone-containing compounds has been evaluated through various assays. researchgate.netresearchgate.net These often involve testing the compound's ability to scavenge free radicals, such as in the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. researchgate.net The anti-inflammatory activity of related nicotinic acid derivatives has also been noted, suggesting potential mechanisms that could involve the modulation of inflammatory pathways. researchgate.net However, detailed mechanistic studies focusing specifically on the antioxidant and anti-inflammatory properties of this compound are not extensively documented in the available literature.
Advanced Applications of 2 Oxo 1,2 Dihydropyridine 3 Carbohydrazide in Materials Science and Ligand Design for Metal Complexes
Development as Ligands for Transition Metal Chelates
The design and synthesis of transition metal complexes using organic ligands have been a focal point of inorganic chemistry due to their varied coordination numbers, geometries, and extensive applications. Hydrazone ligands, and specifically carbohydrazones, are particularly effective due to their ability to form stable chelate rings with metal ions. researchgate.net The compound 2-Oxo-1,2-dihydropyridine-3-carbohydrazide is an exemplary ligand, possessing multiple donor sites—the pyridone oxygen, the amide oxygen, and the terminal amino nitrogen of the hydrazide group—which allow it to coordinate with metal ions in various modes.
The synthesis of metal complexes with carbohydrazide-based ligands typically involves the reaction of the ligand with a metal salt (such as chlorides or acetates) in a suitable solvent, often an alcohol like ethanol (B145695) or methanol. bohrium.comnih.gov The mixture is usually heated under reflux to facilitate the complexation reaction. The resulting solid complexes can then be isolated by filtration, washed, and dried.
The characterization of these newly formed complexes is crucial to determine their structure and properties. A suite of analytical techniques is employed for this purpose:
Elemental Analysis: Provides the empirical formula of the complex, confirming the metal-to-ligand stoichiometry. Common ratios for hydrazone complexes are 1:1 or 1:2 (metal:ligand). researchgate.net
Spectroscopic Methods:
Infrared (IR) Spectroscopy: Used to identify the coordination sites of the ligand. A shift in the vibrational frequencies of the C=O (amide and pyridone) and N-H groups upon complexation indicates their involvement in bonding with the metal ion. nih.govbendola.com The appearance of new bands at lower frequencies can be assigned to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds.
UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex, which helps in deducing the geometry of the metal ion's coordination sphere.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectra can confirm the structure of the ligand within the complex and show shifts in proton and carbon signals upon coordination. bohrium.comnih.gov
Magnetic Susceptibility Measurements: These measurements help determine the number of unpaired electrons in the complex, which in turn provides insight into the oxidation state and geometry of the central metal ion. nih.gov
Thermal Analysis (TGA/DTA): Thermogravimetric and differential thermal analysis can reveal the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules. bohrium.combendola.com
Table 1: Common Techniques for Characterization of Metal Complexes
| Technique | Information Obtained |
|---|---|
| Elemental Analysis | Stoichiometry of the complex (Metal:Ligand ratio) |
| IR Spectroscopy | Identification of ligand donor atoms involved in coordination |
| UV-Vis Spectroscopy | Electronic transitions and coordination geometry |
| NMR Spectroscopy | Structural confirmation for diamagnetic complexes |
| Magnetic Susceptibility | Electronic structure and geometry of the metal center |
| Thermal Analysis (TGA/DTA) | Thermal stability and presence of solvent molecules |
Based on studies of analogous hydrazone ligands, this compound can act as a multidentate ligand. bendola.comnih.gov It can coordinate to a central metal ion in a neutral form or, more commonly, after deprotonation of the hydrazide moiety to its enol form. This flexibility allows for several coordination modes.
A common coordination behavior for such ligands is as a tridentate ONO donor. bendola.com In this mode, it chelates to the metal ion using the pyridone oxygen, the enolic oxygen (from the deprotonated amide group), and the azomethine nitrogen atom. This forms stable five- and six-membered chelate rings, a thermodynamically favored arrangement. Depending on the nature of the metal ion, its counter-ion, and the reaction conditions, the ligand can lead to various geometries. For instance, with transition metals like Co(II), Ni(II), and Cu(II), octahedral or square planar geometries are frequently observed. bohrium.comnih.gov ESR spectral studies of copper(II) complexes are particularly useful in determining the geometry and the nature of the metal-ligand bond. bohrium.comnih.gov
Table 2: Potential Coordination Modes and Geometries
| Ligand Form | Donor Atoms | Potential Geometry | Example Metal Ions |
|---|---|---|---|
| Neutral | Pyridone O, Amide O, Amino N | Octahedral | Co(II), Ni(II) |
| Deprotonated (Enol) | Pyridone O, Enolic O, Azomethine N | Octahedral, Square Planar, Tetragonal | Cu(II), Fe(III), Zn(II) |
A significant driver for the synthesis of metal complexes is the observation that complexation can enhance the biological activity of the parent organic ligand. researchgate.netnih.gov Hydrazone ligands and their metal complexes are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. researchgate.netnih.govnih.gov
According to Tweedy's chelation theory, the polarity of a metal ion is reduced upon chelation due to the partial sharing of its positive charge with the donor groups of the ligand. This increase in lipophilicity enhances the penetration of the complex through the lipid membranes of microorganisms. Once inside the cell, the complex can disrupt normal cellular processes, for example, by interfering with enzyme functions or binding to DNA, leading to enhanced biological potency. Studies on similar hydrazone complexes have consistently shown that the metal chelates are more potent antimicrobial agents than the free ligand. nih.govscirp.org For instance, copper(II) complexes often show superior activity, which may be linked to their redox properties. nih.gov
Role as Versatile Building Blocks in Organic Synthesis
Carbohydrazide (B1668358) and its derivatives are recognized as versatile intermediates in organic synthesis. wikipedia.org They are used in the preparation of a wide array of heterocyclic compounds, which form the backbone of many pharmaceuticals, agrochemicals, and dyes. wikipedia.org
The compound this compound serves as a valuable synthon for constructing more complex molecules. The 2-pyridone ring is a common motif in pharmacologically active compounds, and the carbohydrazide moiety provides a reactive handle for further chemical transformations. For example, the terminal -NH₂ group can readily undergo condensation reactions with aldehydes and ketones to form a variety of Schiff bases (hydrazones), significantly expanding the molecular diversity. These resulting hydrazones can then be used as ligands themselves or can undergo cyclization reactions to form other heterocyclic systems like oxadiazoles (B1248032) or pyrazoles. nih.gov
Potential in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of chemical systems composed of multiple molecules linked by non-covalent interactions. The ability of molecules to self-assemble into well-defined, higher-order structures is a key aspect of this field. This compound possesses all the necessary features to be an excellent candidate for building supramolecular architectures.
The molecule contains multiple hydrogen bond donor (N-H) and acceptor (C=O) sites. The pyridone ring itself can form strong, dimeric hydrogen bonds, a well-known motif in supramolecular chemistry. Furthermore, the carbohydrazide group offers additional sites for hydrogen bonding. This network of hydrogen bonds can direct the self-assembly of the molecules into predictable patterns, such as tapes or rosettes. This behavior is analogous to the self-assembly of guanosine (B1672433) derivatives, which form G-quartets through extensive hydrogen bonding. rsc.org
In addition to hydrogen bonding, the planar aromatic pyridone ring can participate in π-π stacking interactions. These stacking forces would work in concert with hydrogen bonding to stabilize the resulting supramolecular structures, potentially leading to the formation of one-dimensional tapes, two-dimensional sheets, or even more complex three-dimensional networks. The specific architecture would depend on factors like solvent and temperature. This capacity for self-assembly opens up possibilities for designing novel materials like gels, liquid crystals, or porous solids based on this versatile pyridone building block.
Future Research Directions and Emerging Paradigms for 2 Oxo 1,2 Dihydropyridine 3 Carbohydrazide Research
Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches
The future synthesis of 2-oxo-1,2-dihydropyridine-3-carbohydrazide and its derivatives is expected to be heavily influenced by the principles of green and sustainable chemistry. nih.gov Conventional synthetic methods often rely on harsh conditions and hazardous solvents. Modern approaches aim to mitigate these issues through innovative techniques that offer higher efficiency, reduced waste, and improved safety profiles.
One promising direction is the adoption of microwave-assisted synthesis . This technique has been shown to accelerate reaction times for the preparation of both pyridine (B92270) and hydrazide derivatives, often leading to higher yields and purer products. egranth.ac.innih.govresearchgate.net For instance, a solvent-free, one-pot method for synthesizing hydrazides from their corresponding acids under microwave irradiation has been developed, demonstrating superior efficiency and a significantly lower environmental factor compared to conventional heating. egranth.ac.inresearchgate.net
Multicomponent reactions (MCRs) also present a powerful strategy for the efficient construction of complex 2-pyridone-containing heterocycles. nih.govresearchgate.net These reactions, in which three or more reactants combine in a single step to form a product containing the structural elements of all starting materials, are highly atom-economical and streamline the synthetic process. An eco-friendly, catalyst- and solvent-free thermal MCR has been successfully used to produce diverse 2-pyridone derivatives. wordpress.com
Further research into the use of environmentally friendly solvents (such as water or ionic liquids) and green catalysts will be crucial. nih.govorientjchem.org The development of solid-phase synthesis techniques for peptide hydrazides is also moving towards greener protocols, which could be adapted for the synthesis of this compound. researchgate.net
| Parameter | Conventional Methods | Green/Sustainable Methods |
|---|---|---|
| Energy Source | Conventional heating (e.g., oil bath) | Microwave irradiation, ultrasonic energy |
| Reaction Time | Hours to days | Minutes to hours researchgate.net |
| Solvents | Often volatile and hazardous organic solvents | Water, ionic liquids, or solvent-free conditions wordpress.comorientjchem.org |
| Catalysts | Homogeneous acid/base catalysts, heavy metals | Heterogeneous catalysts, biocatalysts, organocatalysts nih.gov |
| Efficiency | Multi-step syntheses with purification at each stage | One-pot multicomponent reactions nih.gov |
Advanced Mechanistic Studies of Biological Activity and Target Deconvolution
While the 2-pyridone and hydrazide moieties are known to be present in various biologically active compounds, the specific mechanisms of action for derivatives of this compound are largely unexplored. nih.gov Future research should focus on elucidating the precise molecular interactions that underpin their biological effects.
Advanced mechanistic studies could involve a combination of biochemical assays, structural biology, and computational modeling. Identifying the protein targets of these compounds is a critical first step. For example, some substituted 2-pyridone compounds have been found to bind to and inactivate the PrfA virulence activator in Listeria monocytogenes, thereby reducing the expression of virulence factors. nih.gov Other 2-pyridone derivatives have been identified as inhibitors of enzymes like Pim-1 kinase, which is implicated in cancer. researchgate.net
Target deconvolution —the process of identifying the specific molecular targets of a bioactive compound—will be essential. This can be achieved through techniques such as affinity chromatography, activity-based protein profiling, and genetic approaches like siRNA screening. Understanding the specific binding interactions at the atomic level, for instance through X-ray crystallography or cryo-electron microscopy of the compound-protein complex, can provide invaluable insights for structure-based drug design.
Molecular docking simulations can also be employed to predict the binding modes of this compound derivatives with potential protein targets, helping to prioritize compounds for further experimental validation. researchgate.net
Integration with Artificial Intelligence and Machine Learning for Drug Discovery (e.g., Generative Chemistry)
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and these tools can be powerfully applied to the this compound scaffold. Generative chemistry , a subfield of AI, uses algorithms to design novel molecules with desired properties. moleculeinsight.com
These generative models can be trained on large datasets of known molecules and their biological activities to learn the underlying chemical principles. They can then be used to generate new molecules based on the 2-pyridone-3-carbohydrazide core, optimized for specific properties such as binding affinity to a particular target, metabolic stability, or synthetic accessibility. moleculeinsight.com One practical application of this is in linking known molecular fragments to generate a novel scaffold. moleculeinsight.com
ML models can also be used to predict the biological activities and pharmacokinetic properties of virtual libraries of this compound derivatives, allowing for the rapid screening of vast chemical spaces without the need for extensive synthesis and testing. acs.org This in silico approach can significantly accelerate the identification of promising lead compounds. Furthermore, AI can assist in retrosynthetic analysis, predicting viable and efficient synthetic routes for the novel molecules designed by generative models.
Development of Prodrug Strategies and Delivery Systems for Research Tools (Focus on chemical design, not clinical application)
To enhance the utility of this compound as a research tool, the development of prodrug strategies and specialized delivery systems is a key area for future investigation. Prodrugs are inactive or less active precursors that are converted into the active form in situ, which can improve properties such as cell permeability or target specificity.
The chemical structure of this compound offers several handles for prodrug design. The acidic N-H of the pyridone ring or the hydrazide moiety could be functionalized with protecting groups that are cleaved by specific enzymes or under particular physiological conditions. For instance, ester or carbamate linkages could be introduced, which would be hydrolyzed by cellular esterases to release the active compound.
In terms of delivery systems, the carbohydrazide (B1668358) group can be used to conjugate the molecule to carrier systems. For example, hydrazone linkages can be formed with aldehyde-functionalized polymers or scaffolds, creating a pH-sensitive bond that can release the compound in specific cellular compartments. Research into chitosan-hydrazone modified scaffolds has shown potential for the controlled release of therapeutic agents. mdpi.com This approach allows for the localized delivery of the compound, which is particularly useful for in vitro studies on specific cell types or tissues.
Discovery of New Pharmacological Profiles through Scaffold Hopping and Bioisosteric Replacement
The this compound scaffold serves as an excellent starting point for the discovery of new pharmacological profiles through established medicinal chemistry strategies like scaffold hopping and bioisosteric replacement .
Scaffold hopping involves replacing the core structure of a molecule with a chemically different but functionally equivalent scaffold. nih.gov This can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. For instance, the 2-pyridone core could be replaced with other heterocyclic systems like imidazo[1,2-a]pyridinones or triazolopyridines to explore new interactions with biological targets. mdpi.comacs.org Computational methods can be used to identify potential replacement scaffolds that maintain the three-dimensional arrangement of key pharmacophoric features. nih.gov
Bioisosteric replacement is a more subtle modification, where a functional group is replaced by another with similar physical and chemical properties. In the context of this compound, the carbonyl group of the pyridone could be replaced with a thiocarbonyl group, or the carbohydrazide moiety could be replaced with other linkers to probe the structure-activity relationship. Such modifications can fine-tune the electronic and steric properties of the molecule, potentially leading to new or improved biological activities. nih.gov
| Original Scaffold/Moiety | Potential Replacement | Rationale |
|---|---|---|
| 2-Pyridone | Imidazo[1,2-a]pyrazin-8-one acs.org | Maintain key hydrogen bonding patterns while altering core electronics and solubility. |
| 2-Pyridone | 4-Pyridone | Investigate isomeric effects on target binding and physicochemical properties. nih.gov |
| Carbohydrazide (-CONHNH2) | Substituted Hydrazones (-CONHN=CHR) | Introduce diversity and modulate lipophilicity and target interactions. mdpi.com |
| Pyridone Carbonyl (C=O) | Thiocarbonyl (C=S) | Alter hydrogen bonding capacity and electronic properties. rsc.org |
Contribution to Understanding Fundamental Pyridine Chemistry
Beyond its potential applications, the study of this compound can contribute to a deeper understanding of fundamental pyridine chemistry. The 2-pyridone scaffold is a classic example of tautomerism , existing in equilibrium with its 2-hydroxypyridine (B17775) form. wikipedia.org The position of this equilibrium is highly sensitive to the solvent environment and the nature of substituents on the ring. wuxibiology.com
The presence of the electron-withdrawing carbohydrazide group at the 3-position is expected to significantly influence the electronic distribution within the ring, thereby affecting both the tautomeric equilibrium and the aromaticity of the system. rsc.orgrsc.org Detailed spectroscopic and computational studies can quantify these effects. For example, quantum mechanics calculations can be used to determine the relative energies of the tautomers and analyze the bond lengths to assess the degree of aromatic character. wuxibiology.comnih.gov
Furthermore, the reactivity of the 2-pyridone ring towards electrophilic and nucleophilic substitution is influenced by its substituents. iipseries.org Investigating the reactivity of this compound can provide valuable data on how the interplay between the oxo and carbohydrazide groups modulates the inherent reactivity of the pyridine core, thus expanding our fundamental knowledge of heterocyclic chemistry. tandfonline.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-oxo-1,2-dihydropyridine-3-carbohydrazide, and how are intermediates characterized?
- Methodology : The compound is synthesized via refluxing ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate with hydrazine monohydrate in methanol for 18 hours. The intermediate (ethyl ester) is derived from 2-hydroxynicotinic acid. Post-reaction, the product is filtered, washed with ethanol, and dried. Characterization includes -NMR (δ 12.45 ppm for NH, 8.30 ppm for aromatic protons) and -NMR (δ 163.0 ppm for carbonyl groups) .
Q. How are spectroscopic techniques (NMR, FT-IR) employed to confirm the structure of this compound derivatives?
- Methodology : For derivatives like (E)-N'-(1-(4-bromophenyl)ethylidene)-2-oxo-1,2-dihydropyridine-3-carbohydrazide, -NMR in DMSO- reveals diagnostic peaks at δ 13.16 ppm (NH) and δ 2.30 ppm (CH). FT-IR confirms C=O (1657 cm) and C-Br (534 cm) stretches. Computational NMR using the GIAO method in Gaussian 09W (B3LYP/6-311++G(d,p)) validates experimental data .
Q. What is the role of hydrazine in synthesizing carbohydrazide derivatives?
- Methodology : Hydrazine acts as a nucleophile, displacing the ester group in ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate to form the carbohydrazide core. Reaction conditions (18-hour reflux in methanol) ensure complete conversion, with yields exceeding 90% .
Advanced Research Questions
Q. How are density functional theory (DFT) calculations optimized for structural analysis of this compound derivatives?
- Methodology : Geometry optimization is performed using Gaussian 09W with the B3LYP functional and 6-311++G(d,p) basis set. The IEF-PCM solvation model (for DMSO) refines parameters like bond lengths (C=O: 1.22 Å, C-Br: 1.92 Å) and dihedral angles (e.g., -177.67° for C12-N14-N15-C17). Thermochemical properties (Gibbs free energy) are derived at 298.15 K and 1 atm .
Q. What protocols are used for molecular docking studies targeting glucosamine-6-phosphate synthase?
- Methodology : AutoDock Vina (v1.5.6) is employed with a grid box size of 50 ų centered on the active site (PDB ID: 2VF5). Protein preparation includes removing water, adding polar hydrogens, and converting to PDBQT format. Ligand binding affinities (e.g., -7.3 kcal/mol for bromophenyl derivatives) are calculated using the scoring function with exhaustiveness set to 8 .
Q. How do non-planar structural features of carbohydrazide derivatives influence binding interactions?
- Methodology : Dihedral angles (e.g., -5.96° for ligand 1) indicate non-planarity due to sp³ hybridization at key atoms. This affects binding pocket compatibility; for example, ligand 2’s -177.67° dihedral angle enhances hydrophobic interactions with glucosamine-6-phosphate synthase. Bond angles (118°–123° for aromatic rings) and torsional strain are quantified via DFT .
Q. How can discrepancies between computational and experimental spectroscopic data be resolved?
- Methodology : Discrepancies in -NMR shifts (e.g., NH protons) arise from solvent effects (DMSO vs. gas phase). Re-optimizing geometries with the IEF-PCM solvation model reduces errors. Cross-validation using HRMS (e.g., [M+H] at 334.0215 vs. calculated 334.0186) ensures accuracy .
Q. What strategies validate the biological relevance of predicted binding affinities in docking studies?
- Methodology : Binding affinities (e.g., -7.1 to -7.3 kcal/mol) are correlated with in vitro antimicrobial assays. For instance, bromophenyl derivatives with higher affinities show enhanced inhibition of microbial cell wall synthesis. MD simulations (100 ns) further assess stability of ligand-protein complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
